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Compound of Interest

Compound Name: AZ'9567

Cat. No.: B15608503 Get Quote

An In-depth Technical Guide to the Preclinical Data of AZ'9567

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical data for AZ'9567, a potent

and selective, allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A). AZ'9567 has

been investigated as a potential anticancer therapy for tumors with methylthioadenosine

phosphorylase (MTAP) deficiency, leveraging the concept of synthetic lethality.

Core Mechanism of Action
AZ'9567 targets MAT2A, a crucial enzyme responsible for the synthesis of S-

adenosylmethionine (SAM), the universal methyl donor in cells.[1] In cancers where the MTAP

gene is deleted, a common occurrence alongside the deletion of the CDKN2A tumor

suppressor, cancer cells become highly dependent on the MAT2A/PRMT5 (Protein Arginine

Methyltransferase 5) axis for survival.[1][2] By inhibiting MAT2A, AZ'9567 depletes the cellular

pool of SAM, leading to selective anti-proliferative effects in these MTAP-deficient cancer cells.

[3][4][5][6]

Signaling Pathway
The diagram below illustrates the synthetic lethal relationship between MTAP deletion and

MAT2A inhibition. In normal cells, MTA is recycled back into the methionine salvage pathway. In

MTAP-deleted cancer cells, the accumulation of MTA makes them vulnerable to the inhibition of

the MAT2A/PRMT5 axis.
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Caption: MAT2A inhibition in MTAP-deleted cancer cells.
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Quantitative In Vitro Data
AZ'9567 demonstrates potent and selective activity in biochemical and cell-based assays.

Parameter Assay Cell Line Value Reference

Potency
Anti-proliferative

Activity

HCT116 (MTAP

KO)
pIC₅₀ = 8.9 [7][8][9]

Selectivity

Secondary

Pharmacology

Screen

86 Off-Targets

Reasonably

clean;

measurable

activity (Kᵢ, IC₅₀)

against 12

targets < 10 µM

[1][10]

Adenosine

Transporter

< 1 µM

(antagonism)
[1]

Safety
Cytotoxicity

Assays

Hepatic, Cardiac,

Mitochondrial
Lack of effect [1]

Quantitative In Vivo Data
Preclinical pharmacokinetic and pharmacodynamic studies were conducted in rodents,

demonstrating excellent oral properties and target engagement.

Pharmacokinetics in Han Wistar Rats (7-Day Study)
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Dose (BID) Day Free Cₘₐₓ (µM)
Free AUC₂₄ₕ
(µM·h)

Reference

3 mg/kg 1
Data not

specified

Data not

specified
[1]

7
Data not

specified

Data not

specified
[1]

10 mg/kg 1
Data not

specified

Data not

specified
[1]

7
Data not

specified

Data not

specified
[1]

30 mg/kg 1
Data not

specified

Data not

specified
[1]

7
Data not

specified

Data not

specified
[1]

Note: The

publication states

that free AUC₂₄ₕ

and Cₘₐₓ were

constant and

increased

roughly in

proportion to the

dose, but specific

values were not

provided in the

abstract.[1]

Pharmacodynamics in Han Wistar Rats (7-Day Study)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11272821/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11272821/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11272821/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11272821/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11272821/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11272821/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11272821/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dose (BID) Analyte
Fold Increase
(vs. Vehicle)

Plasma
Concentration
(µmol/L)

Reference

3 mg/kg Methionine 15-fold 775 ± 104 [1]

10 mg/kg Methionine 19-fold 1180 ± 279 [1]

30 mg/kg Methionine 17-fold 940 ± 142 [1]

Note: Data

represents

average plasma

concentrations

on Day 7.

In Vivo Efficacy
Animal Model Tumor Model Outcome Reference

Mouse Xenograft

Considerable and

sustained tumor

growth reduction

[10]

Experimental Protocols
In Vitro Antiproliferation Assay

Cell Line: HCT116 isogenic cell line (MTAP WT and KO).[1]

Methodology: The specific antiproliferative assay protocol is detailed in the supporting

information of the primary publication.[4][5] Generally, such assays involve treating cells with

serially diluted concentrations of the compound for a set period (e.g., 72 hours), followed by

quantification of cell viability using reagents like CellTiter-Glo®. The pIC₅₀ value is then

calculated from the dose-response curve.

In Vivo Rat Safety and PK/PD Study
A 7-day investigative safety study was conducted to assess the effects of MAT2A inhibition.[1]
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Animal Model: Male Han Wistar rats.[2]

Dosing: Oral, twice-daily (BID) dosing of AZ'9567 at 3, 10, and 30 mg/kg, or a vehicle

control.[1]

Sample Collection: Plasma samples were collected on Day 1 and Day 7 at multiple time

points (1, 2, 4, 8, 10, and 24 hours post-first dose) for pharmacokinetic analysis.[1] Liver,

brain, and heart tissues were collected for multi-omic assessment.[1]

Bioanalysis: AZ'9567 plasma concentrations were quantified using High-Performance Liquid

Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Free plasma

concentrations were calculated by multiplying total concentrations by the rat plasma fraction

unbound of 0.00614, determined via rapid equilibrium dialysis.[1]

Pharmacodynamic Analysis: Metabolomic, transcriptomic, proteomic, and lipidomic analyses

were performed on liver tissue.[1] Plasma and tissue methionine levels were quantified to

confirm target engagement.[1]

The workflow for this key in vivo study is outlined below.
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Caption: Workflow for the 7-day investigative rat safety study.

Secondary Pharmacology Profiling
Methodology: The secondary pharmacology screen was conducted by Eurofins Discovery

against a panel of 86 targets.[1]

Assay Types: Radioligand binding assays were used for G-protein coupled receptors

(GPCRs), ion channels, and transporters. Assays measuring substrate turnover or

phosphorylation were used for kinase and enzyme targets. Cell-based functional assays

were used to determine the mode of action for any observed GPCR binding.[1]

Data Analysis: Assays were run in an eight-point concentration-response format with half-log

dilutions to determine IC₅₀, EC₅₀, or Kᵢ values.[1]
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Summary
The preclinical data package for AZ'9567 supports its profile as a potent and selective MAT2A

inhibitor with excellent oral pharmacokinetic properties.[3][4][5][6] The compound demonstrates

a clear mechanism of action, achieving significant target engagement in vivo, which leads to

robust anti-tumor activity in an MTAP-deleted xenograft model.[1][10] The safety profile has

been investigated through in vitro cytotoxicity panels and in vivo rat studies, with detailed multi-

omic analysis providing deep insights into the systemic consequences of MAT2A inhibition.[1]

This comprehensive dataset provides a strong rationale for the clinical investigation of MAT2A

inhibitors in MTAP-deficient cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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data-for-az-9567]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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